4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Overview
Description
Preparation Methods
The synthesis of 4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- begins with α-campholenaldehyde, which undergoes condensation with 2-butanone to form 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one. This intermediate is then methylated under phase-transfer conditions to yield the dimethylpentenone, which is subsequently reduced using sodium borohydride (NaBH₄) to produce the final compound .
Chemical Reactions Analysis
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH₄ to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like NaBH₄.
Scientific Research Applications
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with olfactory receptors, particularly OR2AT4. This interaction triggers signaling pathways that promote wound healing and other physiological responses. The compound’s molecular structure allows it to bind effectively to these receptors, initiating a cascade of cellular events .
Comparison with Similar Compounds
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is unique due to its synthetic origin and specific odor profile. Similar compounds include:
Santalol: A natural component of sandalwood oil with a similar woody aroma.
Methyl cedryl ketone: Another synthetic sandalwood odorant used in perfumery.
Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: A synthetic fragrance compound with a musk-like scent.
These compounds share similar applications in the fragrance industry but differ in their chemical structures and specific olfactory properties.
Properties
CAS No. |
67801-11-0 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(E)-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-8-9-12(13(10,3)4)7-5-6-11(2)14/h5,7-8,11-12,14H,6,9H2,1-4H3/b7-5+ |
InChI Key |
CVCLDEPKPXKLLE-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CCC(C1(C)C)/C=C/CC(C)O |
Canonical SMILES |
CC1=CCC(C1(C)C)C=CCC(C)O |
Origin of Product |
United States |
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